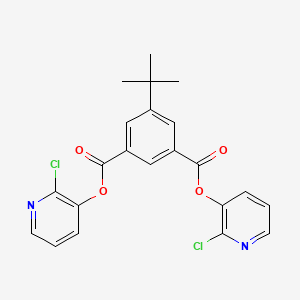
Tris(2,2,3,3,3-pentafluoropropyl)phosphate
Descripción general
Descripción
Tris(2,2,3,3,3-pentafluoropropyl)phosphate is a chemical compound with the molecular formula C9H6F15O4P . It has an average mass of 494.091 Da and a monoisotopic mass of 493.976410 Da .
Molecular Structure Analysis
The InChI code for Tris(2,2,3,3,3-pentafluoropropyl)phosphate is1S/C9H6F15O4P/c10-4(11,7(16,17)18)1-26-29(25,27-2-5(12,13)8(19,20)21)28-3-6(14,15)9(22,23)24/h1-3H2 . The Canonical SMILES is C(C(C(F)(F)F)(F)F)OP(=O)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F . Physical And Chemical Properties Analysis
Tris(2,2,3,3,3-pentafluoropropyl)phosphate has a density of 1.6±0.1 g/cm3 . Its boiling point is 224.1±40.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.2±3.0 kJ/mol . The flash point is 89.3±27.3 °C . The index of refraction is 1.309 .Aplicaciones Científicas De Investigación
Optical Waveguides and Cladding Layers
Polymer scientists utilize poly(2,2,3,3,3-pentafluoropropyl acrylate) , a derivative of this compound, as a low refractive index material for cladding layers in optical waveguides. Its transparency and compatibility with other optical materials make it valuable for light transmission applications .
Industrial Wastewater Treatment
Organophosphorus esters, including tris(2,2,3,3,3-pentafluoropropyl)phosphate, are prevalent in industrial wastewater due to their use in various processes. Researchers investigate synergistic degradation methods to efficiently remove these compounds from water .
Propiedades
IUPAC Name |
tris(2,2,3,3,3-pentafluoropropyl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F15O4P/c10-4(11,7(16,17)18)1-26-29(25,27-2-5(12,13)8(19,20)21)28-3-6(14,15)9(22,23)24/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOOXJCSVYVMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OP(=O)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026701 | |
| Record name | Tris(2,2,3,3,3-pentafluoropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,3,3,3-pentafluoropropyl)phosphate | |
CAS RN |
25476-41-9 | |
| Record name | Tris(2,2,3,3,3-pentafluoropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-fluoro-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide](/img/structure/B3040856.png)
![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-4-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3040857.png)

![1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one](/img/structure/B3040861.png)

![Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate](/img/structure/B3040864.png)



![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)
